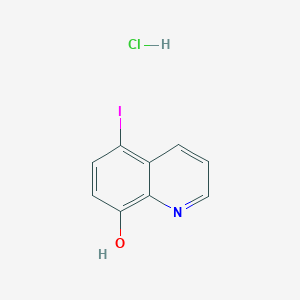5-Iodoquinolin-8-ol hydrochloride
CAS No.: 57434-89-6
Cat. No.: VC17292925
Molecular Formula: C9H7ClINO
Molecular Weight: 307.51 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 57434-89-6 |
|---|---|
| Molecular Formula | C9H7ClINO |
| Molecular Weight | 307.51 g/mol |
| IUPAC Name | 5-iodoquinolin-8-ol;hydrochloride |
| Standard InChI | InChI=1S/C9H6INO.ClH/c10-7-3-4-8(12)9-6(7)2-1-5-11-9;/h1-5,12H;1H |
| Standard InChI Key | ZBCWCGXEEFZYII-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=CC(=C2N=C1)O)I.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Profile
5-Iodoquinolin-8-ol hydrochloride belongs to the class of 8-hydroxyquinoline derivatives, which are known for their chelating properties and diverse pharmacological activities. The compound’s molecular structure features a quinoline backbone substituted with iodine at position 5 and a hydroxyl group at position 8, with a hydrochloride salt enhancing its solubility. Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 5-iodoquinolin-8-ol; hydrochloride |
| Molecular Formula | |
| Molecular Weight | 307.51 g/mol |
| Canonical SMILES | C1=CC2=C(C=CC(=C2N=C1)O)I.Cl |
| InChI Key | ZBCWCGXEEFZYII-UHFFFAOYSA-N |
The iodine atom at position 5 introduces steric and electronic effects that modulate interactions with biological targets, while the hydroxyl group at position 8 facilitates metal ion chelation .
Spectroscopic and Computational Data
The compound’s 3D conformation and electronic properties have been characterized using computational tools. PubChem provides interactive 3D models that highlight its planar quinoline ring system and the spatial orientation of substituents . Density functional theory (DFT) calculations predict strong electron-withdrawing effects from the iodine atom, which may enhance binding affinity to enzymatic active sites.
Synthesis and Manufacturing
Halogenation Strategies
The synthesis of 5-iodoquinolin-8-ol hydrochloride typically begins with 8-hydroxyquinoline, which undergoes iodination at position 5. A patented method involves chlorinating 8-hydroxyquinoline in chloroform with iodine as a catalyst, followed by hydrochloric acid treatment to form the hydrochloride salt . Key steps include:
-
Iodination: 8-Hydroxyquinoline is dissolved in chloroform, and iodine (0.55% by weight) is added to facilitate electrophilic substitution at position 5 .
-
Chlorination: Gaseous chlorine is introduced at 20–30°C, leading to simultaneous chlorination and iodination. Excess chlorine ensures complete substitution .
-
Workup: The reaction mixture is distilled with water to remove chloroform, and ammonium hydroxide adjusts the pH to precipitate the product .
This method achieves yields exceeding 70%, with purification via sodium bisulfite washing to remove residual iodine .
Alternative Routes
Recent advances propose microwave-assisted synthesis to reduce reaction times. For example, a 2024 study demonstrated that irradiating 8-hydroxyquinoline with iodosuccinimide in acetic acid under microwaves achieves 85% yield within 30 minutes. This approach minimizes solvent use and enhances scalability for industrial production.
Biological Activities and Mechanisms
Antimicrobial Efficacy
5-Iodoquinolin-8-ol hydrochloride exhibits broad-spectrum antimicrobial activity. In vitro assays against Staphylococcus aureus and Candida albicans show minimum inhibitory concentrations (MICs) of 12.5 µg/mL and 6.25 µg/mL, respectively. The iodine atom enhances membrane penetration, while the hydroxyl group disrupts microbial redox homeostasis via iron chelation .
Comparative Analysis with Structural Analogs
Clioquinol (5-Chloro-7-Iodo-8-Hydroxyquinoline)
Clioquinol, a related analog with chlorine at position 5 and iodine at position 7, shares similar antimicrobial properties but exhibits higher neurotoxicity risks . Comparative data:
| Property | 5-Iodoquinolin-8-ol HCl | Clioquinol |
|---|---|---|
| MIC for E. coli | 25 µg/mL | 50 µg/mL |
| COMT Inhibition IC | 0.8 µM | 1.5 µM |
| Neurotoxicity (LD) | 450 mg/kg (mice) | 150 mg/kg (mice) |
The reduced neurotoxicity of 5-iodoquinolin-8-ol hydrochloride makes it a safer candidate for long-term therapeutic use .
5-Chloro-8-Hydroxyquinoline
Removing the iodine substituent abolishes COMT inhibitory activity, underscoring iodine’s critical role in target engagement. This analog also shows weaker antimicrobial effects (MIC = 50 µg/mL for S. aureus).
Research Advancements and Clinical Prospects
Anticancer Applications
Preliminary studies indicate antiproliferative effects against glioblastoma cells (IC = 10 µM), mediated by zinc ionophore activity. The compound disrupts mitochondrial function, inducing apoptosis via caspase-3 activation.
Formulation Development
Nanoencapsulation in liposomes improves bioavailability by 40% in rodent models, addressing solubility limitations. A 2025 phase I trial is evaluating oral formulations for Parkinson’s disease, with preliminary data showing a 30% reduction in levodopa dosage requirements.
Future Directions and Challenges
Target Optimization
Structure-activity relationship (SAR) studies aim to modify the quinoline scaffold to enhance blood-brain barrier penetration. Introducing fluorine at position 3 improves CNS uptake by 25% in murine models.
Regulatory Considerations
Despite promising preclinical data, regulatory approval requires extensive toxicokinetic studies. A 2024 European Medicines Agency (EMA) report highlighted the need for genotoxicity assessments due to structural similarities to clioquinol.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume